Product packaging for 6-(Chloromethyl)nicotinaldehyde(Cat. No.:CAS No. 1196154-24-1)

6-(Chloromethyl)nicotinaldehyde

Cat. No.: B3220409
CAS No.: 1196154-24-1
M. Wt: 155.58 g/mol
InChI Key: RYZYYXWRHOBSIF-UHFFFAOYSA-N
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Description

6-(Chloromethyl)nicotinaldehyde (CAS 1196154-24-1) is a high-purity chemical building block with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . This compound features a reactive chloromethyl group and an aldehyde functional group on a pyridine ring, making it a valuable synthon for multi-step organic synthesis. Its dual functionality allows researchers to conduct sequential reactions; the aldehyde group can undergo condensations or act as an electrophile, while the chloromethyl group is a versatile handle for nucleophilic substitution or for use as a linker . This makes it particularly useful in the development of novel peptide-based biomaterials and for the incorporation of unnatural amino acids via Solid-Phase Peptide Synthesis (SPPS), accelerating the iteration of new peptide designs . As a key intermediate, it enables the exploration of new chemical spaces in medicinal chemistry and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO B3220409 6-(Chloromethyl)nicotinaldehyde CAS No. 1196154-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(chloromethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZYYXWRHOBSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Halomethyl Substituted Pyridine Scaffolds in Synthetic Chemistry

Halomethyl-substituted pyridines are a class of organic compounds that feature a pyridine (B92270) ring—a six-membered aromatic heterocycle containing one nitrogen atom—appended with a methyl group bearing one or more halogen atoms. nih.gov This structural motif is of considerable interest in synthetic chemistry due to the enhanced reactivity of the halomethyl group, which serves as a potent electrophilic site. evitachem.com The presence of the electron-withdrawing pyridine ring further activates the carbon-halogen bond, making it susceptible to nucleophilic substitution reactions.

This reactivity makes halomethyl-pyridines valuable intermediates for the synthesis of more complex molecules. evitachem.com They are frequently employed in the construction of pharmaceutical agents, agrochemicals, and functional materials, where the pyridine core is a common structural element. nih.govjst.go.jp The ability to introduce a wide range of nucleophiles at the benzylic position allows for the facile elaboration of the pyridine scaffold, leading to diverse molecular architectures and functionalities. For instance, the reaction of a chloromethyl pyridine with an amine can form an aminomethyl pyridine, a common structural feature in biologically active compounds.

The position of the halomethyl group on the pyridine ring, as well as the nature of other substituents, can significantly influence the compound's reactivity and the properties of the resulting products. jst.go.jp The de novo synthesis of highly substituted pyridine scaffolds is a key area of research, with numerous methods developed to create specific substitution patterns to achieve desired biological or material properties. researchgate.netchemrxiv.orgresearchgate.net

Table 1: Examples of Halomethyl-Substituted Pyridine Derivatives and Their Significance

Compound Name CAS Number Application/Significance
6-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione 18592-13-7 A building block in heterocyclic chemistry, related to uracil. bldpharm.com
6-Chloromethyl nicotinic acid tert-butyl ester Not available An intermediate in the synthesis of nicotinic acid derivatives. google.com

The Significance of Aldehyde Functionality in Pyridine Systems

The aldehyde group (-CHO) is one of the most versatile functional groups in organic chemistry, and its presence on a pyridine (B92270) ring gives rise to a class of compounds known as pyridine carboxaldehydes or pyridinaldehydes. wikipedia.org The aldehyde functionality is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and the oxygen nucleophilic. This electronic nature dictates its reactivity in a wide array of chemical transformations.

Pyridine aldehydes can undergo oxidation to form the corresponding carboxylic acids, a key transformation in the synthesis of nicotinic acid (a form of vitamin B3) derivatives. evitachem.com Conversely, reduction of the aldehyde group yields primary alcohols, providing another pathway for functional group interconversion. evitachem.com Perhaps most significantly, the aldehyde group readily participates in carbon-carbon bond-forming reactions. These include condensations with active methylene (B1212753) compounds, Wittig-type reactions, and additions of organometallic reagents. nih.gov

Furthermore, the reaction of a pyridine aldehyde with a primary amine forms a Schiff base (or imine), a common linkage in biologically active molecules and a versatile intermediate for further synthetic modifications. The Hantzsch pyridine synthesis, a classic multi-component reaction, utilizes an aldehyde as a key starting material to construct dihydropyridine (B1217469) rings, which can then be aromatized to pyridines. wikipedia.org The specific reactivity of the aldehyde can be modulated by the electronic properties of the pyridine ring and the position of the aldehyde group. researchgate.net

Table 2: Key Reactions of the Aldehyde Group in Pyridine Systems

Reaction Type Reagents Product Functional Group Significance
Oxidation Oxidizing agents (e.g., KMnO₄) Carboxylic Acid Synthesis of nicotinic acid derivatives. evitachem.com
Reduction Reducing agents (e.g., NaBH₄) Alcohol Access to pyridylmethanols. evitachem.com
Nucleophilic Addition Grignard reagents, organolithiums Secondary Alcohol Carbon-carbon bond formation.
Condensation Primary amines Imine (Schiff Base) Synthesis of ligands and biologically active compounds.

Research Trajectories and Potential Contributions of 6 Chloromethyl Nicotinaldehyde Studies

Precursor Synthesis and Functional Group Interconversions

A common and practical approach to synthesizing this compound involves the modification of pre-existing pyridine rings through functional group interconversions. This strategy leverages readily available starting materials and established chemical transformations.

Installation of Chloromethyl Functionality via Halogenation Processes

The introduction of a chloromethyl group onto a pyridine ring is a key step. This is typically achieved by the chlorination of a hydroxymethylpyridine precursor. Thionyl chloride (SOCl₂) is a robust and frequently used reagent for this transformation. mdpi.comsemanticscholar.org The reaction can be carried out neat or in a halogenated solvent. mdpi.comsemanticscholar.org However, careful control of reaction conditions is crucial to prevent over-chlorination, where other substituents on the pyridine ring, such as a bromo group, might also be replaced by a chloro substituent. mdpi.comsemanticscholar.org

An alternative and milder method for this chlorination involves the use of a cyanuric chloride•DMF adduct. mdpi.comsemanticscholar.org This reagent offers a cleaner reaction with a simpler workup, as the byproduct, cyanuric acid, is a solid that can be easily filtered off. semanticscholar.org This method is particularly advantageous for larger-scale syntheses as it avoids the formation of toxic sulfur dioxide gas, a byproduct of using thionyl chloride. semanticscholar.org

Another approach involves the direct chloromethylation of nicotinaldehyde. evitachem.com This can be accomplished using chlorosulfonic acid and dimethoxymethane (B151124) in the presence of a catalyst like zinc iodide, typically in dichloromethane (B109758) as a solvent. evitachem.com

Starting Material Reagent Product Key Considerations Reference
2-bromo-6-hydroxymethylpyridineThionyl chloride (SOCl₂)2-bromo-6-chloromethylpyridineRisk of over-chlorination mdpi.comsemanticscholar.org
2-bromo-6-hydroxymethylpyridineCyanuric chloride•DMF adduct2-bromo-6-chloromethylpyridineMilder conditions, easier workup mdpi.comsemanticscholar.org
NicotinaldehydeChlorosulfonic acid, dimethoxymethane, zinc iodideThis compoundDirect chloromethylation evitachem.com
4-pyridinemethanolThionyl chloride4-(chloromethyl)pyridine hydrochlorideAcidic conditions google.com

Aldehyde Group Formation via Oxidation and Formylation Reactions

The aldehyde functionality at the 3-position of the pyridine ring is another critical feature of the target molecule. This can be introduced through the oxidation of a corresponding alcohol or methyl group, or via formylation reactions.

Oxidation of a hydroxymethyl group to an aldehyde can be achieved using various oxidizing agents. For instance, dipyridinium dichromate is an effective reagent for the oxidation of primary alcohols to aldehydes. google.com Another method involves the oxidation of a methyl group. For example, 4-methylpyridine (B42270) can be oxidized to 4-picolinic acid using potassium permanganate (B83412), which can then be converted to the corresponding aldehyde. google.com A patent describes the oxidation of 3-methylpyridine (B133936) in acetic acid using a catalyst and nitric acid under oxygen pressure to yield 3-pyridinecarboxaldehyde. chemicalbook.com

Formylation, the direct introduction of a formyl group, is another viable strategy. While specific examples for the direct formylation of a chloromethylpyridine at the 3-position to give this compound are not prevalent in the provided results, formylation of pyridine derivatives is a known transformation.

Starting Material Reagent/Method Product Key Features Reference
Primary hydroxymethylpyridineDipyridinium dichromatePyridine aldehydeOxidation of primary alcohol google.com
4-methylpyridinePotassium permanganate4-picolinic acidOxidation of methyl group google.com
3-methylpyridineCatalyst, nitric acid, oxygen3-pyridinecarboxaldehydeCatalytic oxidation chemicalbook.com
5-bromopyridine-3-carboxylic acid morpholinamideLiAlH(OEt)₃5-bromonicotinaldehydeReduction of morpholinamide google.com

De Novo Pyridine Ring Construction Approaches

In contrast to modifying existing pyridine rings, de novo synthesis involves building the pyridine ring from acyclic precursors. This approach offers the flexibility to introduce the desired substituents at specific positions during the ring formation process.

Cyclocondensation Routes Involving Chloromethyl-Containing Building Blocks

Cyclocondensation reactions are a cornerstone of pyridine synthesis. youtube.com These reactions typically involve the condensation of a 1,5-dicarbonyl compound or its equivalent with an ammonia (B1221849) source. youtube.com To synthesize this compound, a building block containing a chloromethyl group would be required. For instance, a strategy could involve the cyclocondensation of a ketone with an enamine or an α,β-unsaturated aldehyde or ketone, where one of the components incorporates a chloromethyl group. illinois.edu

Advanced Ring-Forming Reaction Sequences

More advanced methods for pyridine ring synthesis include various cycloaddition and transition-metal-catalyzed reactions. illinois.edu While specific examples directly yielding this compound are not detailed, the principles of these reactions could be applied. For example, [4+2] cycloaddition (Diels-Alder) reactions between a 1,2,4-triazine (B1199460) and an alkene or alkyne can lead to pyridines after the extrusion of dinitrogen. If the dienophile contains a chloromethyl group, this could be a potential route.

Regioselective Functionalization of Pyridine Rings

Achieving the desired substitution pattern on the pyridine ring, particularly for electron-deficient pyridines, can be challenging. nih.govchemrxiv.org Regioselective functionalization strategies are therefore crucial.

For the synthesis of this compound, this would involve the selective introduction of the chloromethyl group at the 6-position and the aldehyde at the 3-position. The inherent reactivity of the pyridine ring directs electrophilic substitutions to the 3- and 5-positions, while nucleophilic substitutions are favored at the 2-, 4-, and 6-positions. youtube.com

Directed metalation is a powerful tool for regioselective functionalization. researchgate.net By using a directing group, it is possible to deprotonate a specific position on the pyridine ring with a strong base, followed by quenching with an electrophile. For instance, a substituent at the 2-position could direct lithiation to the 3-position, allowing for the introduction of a formyl group precursor. Similarly, functionalization at the 6-position can be achieved through nucleophilic substitution of a leaving group or via metalation. The regioselective lithiation of 3-chloropyridines has been reported to generate 3,4-pyridyne intermediates, which can then be further functionalized. rsc.org

Directed Metalation Strategies for Position 6

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on the use of a directing metalation group (DMG), which is a functional group that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. baranlab.org This coordination facilitates the deprotonation of the proton at the adjacent ortho position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then react with a wide range of electrophiles to introduce a new substituent with high regioselectivity. organic-chemistry.org

In the context of pyridine synthesis, the nitrogen atom itself can influence the site of metalation, but the presence of other DMGs can provide more precise control. harvard.edu For the synthesis of a 6-substituted nicotinaldehyde derivative, a DMG would ideally be placed at the 5-position to direct lithiation to C-6. Common DMGs include amides, carbamates, methoxy (B1213986) groups, and oxazolines. uwindsor.ca The aldehyde group at the 3-position can also serve as a directing group, often after being transiently converted into a more robust group like an N,N-diethylamide, which is a strong DMG. harvard.edu

Once the pyridine ring is lithiated at the desired position (C-6), the resulting organolithium species can be quenched with a suitable electrophile to introduce the chloromethyl group. A common reagent for this purpose is chloromethyl methyl ether or a similar chloromethylating agent. The strength of the DMG is a critical factor in the efficiency of the DoM reaction.

Table 1: Relative Strength of Common Directed Metalation Groups (DMGs)

DMG Strength Functional Group Example
Strong -CON(i-Pr)₂ (N,N-Diisopropylbenzamide)
-OCON(Et)₂ (O-Aryl Diethyl Carbamate)
Oxazoline
-SO₂N(Me)₂ (Sulfonamide)
Moderate -CH₂N(Me)₂ (Benzylamine)
-OMe (Anisole)
-NHCOtBu (Pivalanilide)
Weak -F (Fluorobenzene)
-Cl (Chlorobenzene)

This table provides a generalized hierarchy of directing group ability, which can be influenced by specific substrate and reaction conditions. Data compiled from literature reviews. uwindsor.ca

Cross-Coupling Methodologies for Substituted Pyridines

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These methods offer high functional group tolerance and are instrumental in building complex molecular architectures from simpler, readily available starting materials.

Palladium-catalyzed carbonylation is a highly effective method for introducing a carbonyl group (such as an aldehyde or ester) onto an aromatic or heteroaromatic ring. nih.gov The reaction typically involves an aryl or heteroaryl halide (or triflate) which undergoes oxidative addition to a Pd(0) catalyst. chimia.ch This is followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond to form a palladium-acyl complex. Subsequent reaction with a suitable nucleophile or a reducing agent leads to the desired carbonyl compound and regenerates the active Pd(0) catalyst. researchgate.netnih.gov

To synthesize a nicotinaldehyde derivative, this strategy could begin with a dihalopyridine precursor bearing a chloromethyl group. For instance, a compound like 2,5-dichloropyridine (B42133) can undergo selective monocarbonylation. chimia.ch The greater reactivity of the halogen at the 2-position of the pyridine ring allows for a selective reaction, which is a key advantage for synthesizing multifunctional pyridines. chimia.ch By reacting a precursor such as 5-(chloromethyl)-2,3-dichloropyridine with CO in the presence of a palladium catalyst and a hydride source (e.g., a silane), one could selectively form the aldehyde at the 3-position to yield this compound.

Table 2: Typical Conditions for Palladium-Catalyzed Carbonylation of Aryl Halides

Component Example Purpose
Substrate Aryl/Heteroaryl Halide (e.g., 2,5-Dichloropyridine)Source of the aromatic core
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Catalyst precursor
Ligand dppp (1,3-Bis(diphenylphosphino)propane), PPh₃Stabilizes the catalyst, modulates reactivity
Carbon Monoxide (CO) 1-50 atmSource of the carbonyl group
Nucleophile/Reducing Agent H₂, Silanes (for aldehydes); Alcohols (for esters)Traps the acyl-palladium intermediate
Base Triethylamine, K₂CO₃Neutralizes HX generated in the cycle
Solvent Toluene, Dioxane, DMFReaction medium

This table outlines general components and their roles in palladium-catalyzed carbonylation reactions. nih.govchimia.ch

The Suzuki-Miyaura coupling reaction is one of the most versatile and widely used methods for C(sp²)–C(sp²) bond formation. cdnsciencepub.com The reaction couples an organoboron compound (boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov This methodology is highly valued for its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups. researchgate.net

In the synthesis of substituted pyridines, Suzuki-Miyaura coupling can be employed to assemble the core structure. For example, a 2-halopyridine containing a chloromethyl group at the 6-position could be coupled with a pyridine-3-boronic acid derivative that has a protected aldehyde group. However, 2-pyridyl organoboron reagents are known for being challenging coupling partners due to their instability. researchgate.net Significant progress has been made by developing robust catalyst systems and stable boronate esters, such as those derived from N-phenyldiethanolamine, to overcome these limitations. researchgate.net

An effective strategy might involve coupling a 2-bromopyridine (B144113) bearing a protected aldehyde with a suitable boronate to install the chloromethyl group at a later stage, or vice-versa. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with challenging heterocyclic substrates. nih.gov

Table 3: Representative Suzuki-Miyaura Coupling of a 2-Pyridyl Boronate

Aryl Halide Catalyst (mol%) Ligand Base Solvent Yield (%)
4-Bromoanisole1.0% Pd₂(dba)₃Tri(tert-butyl)phosphineKFDioxane74
3,5-Bis(trifluoromethyl)bromobenzene1.0% Pd₂(dba)₃Tri(tert-butyl)phosphineKFDioxane82
2-Bromotoluene1.0% Pd₂(dba)₃Tri(tert-butyl)phosphineKFDioxane85
1-Bromo-2-(trifluoromethyl)benzene1.5% Pd₂(dba)₃2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylKFDioxane95

This table illustrates the coupling of lithium triisopropyl 2-pyridylboronate with various aryl bromides. The data highlights the effectiveness of specific palladium catalyst/ligand systems. nih.gov


Reactions of the Aldehyde Moiety

The aldehyde group in this compound is a key site for various chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon atom of the formyl group is susceptible to attack by a variety of nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, which can then be protonated to yield an addition product or undergo elimination to form a new double bond.

A significant class of condensation reactions for aldehydes is olefination, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netbeilstein-journals.orgrsc.orgyoutube.com These reactions are powerful methods for the formation of carbon-carbon double bonds, converting the aldehyde into an alkene.

In the Wittig reaction , a phosphorus ylide, typically derived from a phosphonium (B103445) salt, reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide. beilstein-journals.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative using a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig reagent. researchgate.netyoutube.com A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, facilitating easier purification of the desired alkene product. researchgate.net This reaction typically favors the formation of (E)-alkenes. researchgate.net

These olefination reactions are instrumental in the synthesis of various compounds, including stilbene (B7821643) derivatives, which are known for their diverse biological activities. rsc.orgrsc.orgscite.ai The reaction of this compound with an appropriate benzylphosphonium salt or benzylphosphonate under Wittig or HWE conditions would be expected to yield stilbene-like compounds containing a 6-(chloromethyl)pyridine moiety.

Reagent TypeGeneral ReactionTypical Products
Phosphorus Ylide (Wittig)Aldehyde + Ph₃P=CHRAlkene + Ph₃P=O
Phosphonate Carbanion (HWE)Aldehyde + (EtO)₂P(O)CHR⁻(E)-Alkene + (EtO)₂P(O)O⁻

Redox Transformations of the Formyl Group

The formyl group of this compound can undergo both oxidation and reduction to yield other important functional groups.

Reduction of the aldehyde to a primary alcohol is a common transformation. This can be achieved using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are often sufficient for the selective reduction of aldehydes in the presence of other reducible functional groups. numberanalytics.com For instance, the reduction of related chloronicotinic acid esters to the corresponding pyridylmethanol has been accomplished using sodium borohydride in a mixture of THF and methanol. nih.gov Similarly, 6-chloronicotinic acid can be reduced to 6-chloro-3-pyridinemethanol using a borane-THF complex. acs.org Based on these precedents, the reduction of this compound with sodium borohydride would be expected to yield (6-(chloromethyl)pyridin-3-yl)methanol.

Oxidation of the aldehyde group leads to the corresponding carboxylic acid. numberanalytics.com Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). numberanalytics.com The oxidation of this compound would produce 6-(chloromethyl)nicotinic acid, another versatile synthetic intermediate.

TransformationReagent ExampleProduct Functional Group
ReductionSodium Borohydride (NaBH₄)Primary Alcohol
OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid

Transformations Involving the Chloromethyl Group

The chloromethyl group at the 6-position of the pyridine ring is an electrophilic center, making it susceptible to a variety of transformations, most notably nucleophilic substitution reactions.

Nucleophilic Displacement and Substitution Reactions

The chlorine atom of the chloromethyl group can be readily displaced by a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of diverse functionalities. numberanalytics.com

Common nucleophiles that can participate in these substitution reactions include amines, thiols, and alkoxides. numberanalytics.com For example, reaction with primary or secondary amines would lead to the corresponding secondary or tertiary aminomethylpyridine derivatives. Similarly, reaction with thiols would yield thioethers.

These substitution reactions are often the first step in the synthesis of more complex heterocyclic systems. For instance, the reaction of a 2-aminopyridine (B139424) with a molecule containing a reactive halide is a key step in the synthesis of imidazopyridine derivatives, a class of compounds with significant interest in medicinal chemistry. wikipedia.orgnih.govnih.govnih.govrsc.org By analogy, reaction of this compound with an aminopyridine could initiate a sequence leading to fused pyridine structures.

NucleophileProduct Type
Primary/Secondary AmineSecondary/Tertiary Amine
ThiolThioether
AlkoxideEther

Radical-Mediated Reactivity of the Chloromethyl Moiety

While less common than nucleophilic substitution, the chloromethyl group can also participate in radical-mediated reactions. Benzyl (B1604629) chlorides, which are structurally analogous to the chloromethylpyridine moiety, can be converted into benzyl radicals under various conditions. rsc.orgnih.gov

One modern approach to generate such radicals is through visible-light photoredox catalysis. nih.gov This method allows for the single-electron reduction of the benzyl chloride, leading to the formation of the benzyl radical and extrusion of a chloride anion. These generated radicals are valuable intermediates for carbon-carbon bond formation, such as in Giese coupling reactions with electron-deficient alkenes. nih.gov

The generation of a radical at the methylene (B1212753) position of this compound would open up a range of synthetic possibilities, including addition to alkenes and alkynes, and cross-coupling reactions. The reactivity of pyridinium (B92312) salts towards radical addition is also a well-established principle that can be exploited in synthesis. nih.gov

Intramolecular Cyclization Pathways

The bifunctional nature of this compound and its derivatives makes them suitable precursors for intramolecular cyclization reactions to form fused ring systems. These cyclizations can proceed through various mechanisms, including radical and polar pathways.

Radical cyclization is a powerful method for the formation of five- and six-membered rings. wikipedia.orgnih.gov If the aldehyde group of this compound is first converted into a suitable radical acceptor, such as an alkene via a Wittig-type reaction, the resulting molecule could undergo an intramolecular radical cyclization. Generation of a radical at the chloromethyl position could then lead to the formation of a fused dihydropyridine (B1217469) ring system. The stereoselectivity of such cyclizations can often be controlled by the reaction conditions. rsc.org

Polar intramolecular cyclizations are also feasible. For example, if the chloromethyl group is displaced by a nucleophile that is part of a longer chain attached to the pyridine ring, an intramolecular nucleophilic substitution could lead to a cyclic product. Furthermore, reactions involving both the aldehyde and the chloromethyl group can lead to fused heterocycles. For instance, reaction with a dinucleophile could result in a condensation at the aldehyde and a substitution at the chloromethyl group, yielding a bicyclic structure. The synthesis of fused pyridine and imidazopyridine systems often relies on such intramolecular cyclization strategies. researchgate.netrsc.orgnih.govrsc.org

Pericyclic and Concerted Reaction Pathways

Currently, there is a lack of published research specifically detailing the pericyclic and concerted reaction pathways of this compound. While the pyridine ring and the aldehyde functionality could theoretically participate in various cycloaddition or electrocyclic reactions, no specific examples or computational studies involving this particular molecule have been identified. The influence of the chloromethyl substituent on the frontier molecular orbitals, which would govern such reactions, has not been reported.

Mechanistic Investigations of Complex Transformations

Detailed mechanistic investigations of complex transformations involving this compound are not well-documented. While the compound is used as a precursor in multi-step syntheses, the focus of existing literature is typically on the final products rather than on elucidating the intricate mechanisms of the intervening steps. Isotopic labeling studies, kinetic analysis, or computational modeling of reaction pathways involving this compound are not available in the reviewed literature.

Role As a Versatile Synthetic Intermediate and Building Block

Construction of Polyfunctional Pyridine (B92270) Derivatives

The synthesis of polyfunctional pyridines—those bearing multiple distinct functional groups—is a central goal in the development of new drugs and materials. 6-(Chloromethyl)nicotinaldehyde is an exemplary starting material for this purpose, as its two functional groups can be independently and selectively transformed.

The aldehyde can be oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in a variety of carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, aldol). Concurrently, the chloromethyl group can react with a wide range of nucleophiles (amines, thiols, alkoxides, cyanide) to introduce new functionalities via substitution reactions. evitachem.com This allows for the creation of a disubstituted pyridine core, which can be further elaborated.

For instance, the aldehyde could first be converted into an oxime, which is then followed by a substitution reaction at the chloromethyl position. Alternatively, the chloromethyl group could first be converted to an azide, followed by the reduction of the aldehyde to an alcohol. This selective reactivity allows for the synthesis of complex pyridine derivatives that would be challenging to access through other methods.

Table 1: Representative Transformations of the Aldehyde Group

Reaction Type Reagent(s) Resulting Functional Group
Oxidation KMnO₄, H₂CrO₄ Carboxylic Acid
Reduction NaBH₄, LiAlH₄ Primary Alcohol
Wittig Reaction Ph₃P=CHR Alkene
Grignard Addition R-MgBr Secondary Alcohol

Table 2: Representative Transformations of the Chloromethyl Group

Nucleophile Reagent Example Resulting Functional Group
Amine R₂NH Secondary/Tertiary Amine
Thiol RSH Thioether
Cyanide NaCN Nitrile
Azide NaN₃ Azide

Synthesis of Fused and Bridged Heterocyclic Systems

Fused heterocyclic systems, where two or more rings share a common bond, are prevalent in natural products and pharmacologically active molecules. ias.ac.in The dual reactivity of this compound provides a streamlined pathway to such structures. A common strategy involves an initial reaction at one site, followed by an intramolecular cyclization involving the second functional group.

For example, the aldehyde can undergo a condensation reaction with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine, to form a hydrazone or oxime. The remaining chloromethyl group can then undergo an intramolecular SN2 reaction with the newly introduced nucleophilic center to forge a new heterocyclic ring fused to the original pyridine core. This approach can lead to the formation of pyridofused systems like pyridopyrazoles or pyridoxazines. The synthesis of such fused N-heterocycles is of significant interest due to their structural analogy to quinolines and isoquinolines, which often exhibit notable biological activities. ias.ac.in

Application in Cascade and Multicomponent Reactions

The aldehyde functionality of this compound makes it an ideal candidate for well-known MCRs such as the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis. organic-chemistry.org In such a reaction, the aldehyde would condense with two other components, for example, a β-ketoester and urea, to construct a new dihydropyrimidine (B8664642) ring. Crucially, the chloromethyl group would remain intact throughout this process, serving as a valuable functional handle on the resulting complex molecule for subsequent diversification. This "post-MCR modification" is a powerful strategy for rapidly generating molecular diversity from a single core scaffold.

Design Principles for Utilizing the Chloromethylnicotinaldehyde Scaffold

The effective use of this compound in synthesis relies on understanding the distinct reactivity of its two functional groups, a concept known as chemoselectivity.

The key design principles are:

Orthogonal Reactivity : The aldehyde and the chloromethyl group exhibit different chemical behaviors. The aldehyde is an electrophilic carbon atom that typically undergoes nucleophilic addition. The chloromethyl group is an electrophilic carbon atom that undergoes nucleophilic substitution (SN2-type reactions). evitachem.com This difference allows chemists to target one site while leaving the other untouched by carefully choosing reagents and reaction conditions.

Sequential Functionalization : A synthetic route can be designed where one group is transformed in the first step, and the second group is modified in a subsequent step. For example, a Grignard reagent will selectively attack the aldehyde over the chloromethyl group. The resulting alcohol can then be protected, followed by a substitution reaction at the chloromethyl position.

Intramolecular Cyclization Anchor : The two groups are positioned to facilitate the formation of 5- or 6-membered fused rings. The molecule can be designed to react first with a reagent that introduces a nucleophilic site, which then attacks the remaining electrophilic group in an intramolecular fashion to close a ring.

Scaffold for Diversity : The chloromethyl group can be considered a "latent" functional group. A complex molecule can be built using the aldehyde, with the chloromethyl group carried through several steps before being converted into the desired functionality at a late stage in the synthesis. This is a common strategy in combinatorial chemistry and drug discovery to generate a library of related compounds.

By applying these principles, synthetic chemists can leverage the unique structure of this compound to build complex, polyfunctional, and fused heterocyclic molecules with a high degree of control and efficiency.

Computational and Theoretical Investigations of 6 Chloromethyl Nicotinaldehyde

Electronic Structure Analysis and Reactivity Prediction via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a widely used method for these calculations, balancing computational cost with accuracy. For 6-(Chloromethyl)nicotinaldehyde, a DFT calculation, for instance at the B3LYP/6-311++G(d,p) level, can be employed to optimize the molecular geometry and compute various electronic descriptors. journalijcar.org

Key aspects of the electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. journalijcar.org For this compound, the HOMO is expected to be located primarily on the pyridine (B92270) ring and the lone pairs of the nitrogen and oxygen atoms, while the LUMO would likely be centered on the aldehyde group and the antibonding orbital of the C-Cl bond.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It identifies regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack). In this compound, the most negative potential (red/yellow) would be near the nitrogen and oxygen atoms, while positive regions (blue) would be found around the aldehyde proton and the chloromethyl group, indicating sites for nucleophilic attack. journalijcar.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution (Mulliken atomic charges), hybridization, and stabilizing interactions within the molecule, such as hyperconjugation. journalijcar.org This analysis can quantify the delocalization of electron density from the pyridine ring to the aldehyde and chloromethyl substituents, influencing their reactivity.

The following table illustrates the type of data that quantum chemical calculations would provide for predicting reactivity.

Calculated PropertyPredicted Significance for this compound
HOMO Energy Indicates the energy of the outermost electrons; higher values suggest greater nucleophilicity.
LUMO Energy Indicates the energy of the lowest unoccupied orbital; lower values suggest greater electrophilicity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap A smaller gap suggests higher reactivity and lower kinetic stability.
Mulliken Atomic Charges Reveals the charge distribution. The carbon of the chloromethyl group is expected to be positive, making it an electrophilic center. The aldehyde carbon is also expected to be electrophilic.
MEP Minima/Maxima Identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule's surface.

Reaction Mechanism Elucidation through Advanced Computational Approaches

Understanding how this compound participates in chemical reactions is crucial for its application as a synthetic intermediate. Computational chemistry allows for the detailed exploration of reaction pathways, transition states, and reaction energetics, providing a mechanistic understanding that can be difficult to obtain experimentally. rsc.org

Advanced computational approaches, often employing DFT or higher-level ab initio methods, can be used to model key reactions, such as:

Nucleophilic Substitution: The chloromethyl group is a prime site for SN2 reactions. A computational study would involve modeling the approach of a nucleophile, locating the transition state structure, and calculating the activation energy barrier. This provides a quantitative measure of the feasibility and rate of the reaction.

Aldehyde Reactions: The aldehyde functional group can undergo nucleophilic addition, reduction, or oxidation. evitachem.com Computational modeling can compare the energy barriers for different reaction pathways, predicting which transformation is kinetically favored under specific conditions.

The table below provides a hypothetical example of data from a computational study on the nucleophilic substitution of the chloro group by a generic nucleophile (Nu⁻).

Reaction CoordinateDescriptionRelative Energy (kcal/mol)
Reactants This compound + Nu⁻0.0
Transition State [Nu---CH₂-Py-CHO---Cl]⁻+15.2 (Hypothetical)
Products 6-(Nu-methyl)nicotinaldehyde + Cl⁻-10.5 (Hypothetical)

Molecular Dynamics Simulations and Conformational Studies

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational flexibility of atoms and molecules over time. researchgate.net this compound possesses conformational flexibility due to the rotation around single bonds, primarily the bond connecting the chloromethyl group to the ring and the bond connecting the aldehyde group to the ring.

Conformational Analysis aims to identify the stable, low-energy conformations of the molecule. This can be done by systematically rotating the flexible dihedral angles and calculating the potential energy at each step, a process known as a potential energy surface scan. researchgate.net Semi-empirical methods (like AM1) or more robust DFT calculations can be used for this purpose. researchgate.net Identifying the global minimum energy conformer and other low-energy structures is crucial, as the molecule's shape can significantly influence its reactivity and interactions. researchgate.net

Molecular Dynamics (MD) simulations provide a more dynamic picture. By placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion, MD can track the molecule's behavior over time. biorxiv.org This reveals not only the preferred conformations but also the dynamics of transitions between them and how the molecule interacts with its surroundings. This is particularly important for understanding how the molecule behaves in a reaction medium.

A conformational search would yield data on the relative stability of different rotational isomers (rotamers), as illustrated in the hypothetical table below.

ConformerDihedral Angle (C-C-C=O)Dihedral Angle (N-C-C-Cl)Relative Energy (kcal/mol)
1 (Global Minimum) ~180° (anti-periplanar)~60° (gauche)0.0
2 ~0° (syn-periplanar)~60° (gauche)+1.5 (Hypothetical)
3 ~180° (anti-periplanar)~180° (anti-periplanar)+2.1 (Hypothetical)
4 ~0° (syn-periplanar)~180° (anti-periplanar)+3.8 (Hypothetical)

Design Principles for Tailored Reactivity through Computational Modeling

A key advantage of computational investigation is its predictive power, which can be harnessed to design new molecules with specific, tailored properties. By understanding the structure-property relationships of this compound, chemists can intelligently modify its structure to fine-tune its reactivity.

The process follows a rational design loop:

Analyze the Parent Molecule: Perform electronic structure, reactivity, and conformational analyses on this compound as a baseline.

Propose Modifications: Introduce virtual modifications to the structure. For example, one could replace the chlorine atom with other halogens (F, Br, I) to modulate the leaving group ability or add electron-donating or electron-withdrawing groups to the pyridine ring to alter its electronic properties.

Compute Properties of Derivatives: Perform the same computational analyses on the new, hypothetical derivatives to predict how the modifications affect key properties like the LUMO energy, reaction barriers, or conformational preferences.

Select Promising Candidates: Based on the computational predictions, select the most promising candidates for experimental synthesis and testing.

This approach, which can be enhanced by machine learning algorithms trained on computational and experimental data, significantly accelerates the discovery of molecules with desired functions. mdpi.com For instance, if a faster substitution reaction is desired, computational modeling can screen for modifications that lower the activation energy barrier for the SN2 reaction.

The following table illustrates how computational modeling could predict the effect of substituents on a key reactivity descriptor.

DerivativeSubstituent at C4Predicted LUMO Energy (eV)Predicted Effect on Reactivity
Parent Compound -H-1.20 (Hypothetical)Baseline
Derivative A -NO₂ (electron-withdrawing)-1.85 (Hypothetical)Increased electrophilicity at the ring and chloromethyl carbon.
Derivative B -OCH₃ (electron-donating)-0.95 (Hypothetical)Decreased electrophilicity at the ring and chloromethyl carbon.

Future Research Directions and Unexplored Chemical Space

Development of Novel Catalytic Transformations

The structure of 6-(Chloromethyl)nicotinaldehyde is particularly amenable to a variety of catalytic cross-coupling reactions, a cornerstone of modern synthetic chemistry. The chloromethyl group serves as a key electrophilic handle for such transformations. Future research could focus on leveraging this reactivity to forge new carbon-carbon and carbon-heteroatom bonds, thereby accessing a diverse range of derivatives.

Palladium- and nickel-catalyzed cross-coupling reactions represent a promising area of investigation. For instance, Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids could be explored to introduce new aromatic substituents at the 6-position. nih.govnih.gov Similarly, Buchwald-Hartwig amination could be employed to synthesize a library of novel aminomethylpyridine derivatives. The development of air-stable and highly active catalyst systems, such as those based on palladacycle precatalysts, would be beneficial for these transformations, particularly for challenging substrates. organic-chemistry.org

Furthermore, carbonylative cross-coupling reactions could be investigated to introduce a ketone functionality, expanding the synthetic utility of the molecule. researchgate.net The development of efficient catalytic systems that can selectively activate the C-Cl bond of the chloromethyl group without affecting the aldehyde functionality will be a key challenge and a significant area for methodological advancement.

Table 1: Potential Catalytic Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerPotential Product ClassCatalyst System
Suzuki-MiyauraArylboronic acid6-Arylmethyl-nicotinaldehydesPalladium-based
Buchwald-HartwigAmines6-Aminomethyl-nicotinaldehydesPalladium-based
SonogashiraTerminal alkynes6-Alkynylmethyl-nicotinaldehydesPalladium/Copper-based
HeckAlkenes6-Allyl-nicotinaldehydesPalladium-based

Stereoselective Synthetic Pathways

The aldehyde functionality of this compound is a prime target for stereoselective transformations to introduce chirality into the molecule. The development of such pathways would provide access to enantiomerically pure compounds, which are of high value in medicinal chemistry and materials science.

A significant research direction is the asymmetric reduction of the aldehyde to produce the corresponding chiral alcohol, (S)- or (R)-(6-(chloromethyl)pyridin-3-yl)methanol. This can be pursued through catalyst-controlled methods, employing chiral transition metal complexes, or through biocatalytic approaches using ketoreductases. semanticscholar.org The latter offers the advantage of high enantioselectivity under mild reaction conditions.

Another avenue for exploration is the enantioselective addition of nucleophiles to the aldehyde. This includes the addition of organozinc reagents, catalyzed by chiral amino alcohols, to yield chiral secondary alcohols with high enantiopurity. researchgate.netmdpi.com The development of modular chiral ligands derived from readily available starting materials could significantly advance this area. researchgate.net The resulting chiral products could serve as versatile intermediates for the synthesis of more complex chiral molecules.

Table 2: Potential Stereoselective Reactions of this compound

Reaction TypeReagent/CatalystChiral Product
Asymmetric ReductionChiral Borane Reagents / Ketoreductase(S)- or (R)-(6-(chloromethyl)pyridin-3-yl)methanol
Asymmetric AlkylationDialkylzinc / Chiral Amino AlcoholChiral 1-(6-(chloromethyl)pyridin-3-yl)propan-1-ol
Asymmetric AllylationAllylboronate / Chiral CatalystChiral 1-(6-(chloromethyl)pyridin-3-yl)but-3-en-1-ol

Green Chemistry Principles in this compound Synthesis

Future synthetic strategies for this compound and its derivatives should be guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. uniroma1.itresearchgate.net This involves the use of safer reagents, solvent-free conditions, and processes with high atom economy.

One area of focus could be the development of greener methods for the chlorination of the precursor, 6-(hydroxymethyl)nicotinaldehyde. Traditional methods often employ hazardous reagents like thionyl chloride. mdpi.com Research into alternative, milder chlorinating agents, such as cyanuric chloride, could lead to safer and more environmentally benign processes. mdpi.com

Exploration of New Reactivity Manifolds and Chemical Derivatization

The bifunctional nature of this compound allows for a wide range of chemical derivatizations, opening up a vast and underexplored chemical space. The aldehyde and chloromethyl groups can be functionalized independently or in tandem to create a diverse library of compounds.

The aldehyde group can undergo a variety of classical reactions, including the formation of imines, oximes, hydrazones, and Schiff bases. It can also participate in condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated systems. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be used for analytical purposes or to introduce new functionalities. nih.govresearchgate.net

The chloromethyl group is a potent electrophile, susceptible to nucleophilic substitution by a wide array of nucleophiles, including alkoxides, thiolates, and amines, to yield ethers, thioethers, and secondary or tertiary amines, respectively. mdpi.com The combination of these transformations on both functional groups can lead to the synthesis of novel heterocyclic scaffolds with potential applications in various fields.

Table 3: Potential Derivatization Reactions of this compound

Functional GroupReaction TypeReagentProduct Type
AldehydeCondensationHydroxylamineOxime
AldehydeWittig ReactionPhosphonium (B103445) ylideAlkene
AldehydeReductive AminationAmine, NaBH4Secondary Amine
ChloromethylNucleophilic SubstitutionSodium AzideAzide
ChloromethylNucleophilic SubstitutionPotassium ThioacetateThioester
ChloromethylWilliamson Ether SynthesisSodium AlkoxideEther

Methodological Advancements in Synthetic Organic Chemistry

The synthesis and functionalization of this compound can benefit from the application of modern synthetic methodologies that enhance efficiency, selectivity, and scope.

High-throughput screening techniques could be employed to rapidly identify optimal catalysts and reaction conditions for the novel catalytic transformations discussed in section 6.1. This approach can accelerate the discovery of new reactions and expand the library of accessible derivatives.

The use of advanced synthetic technologies such as microwave-assisted synthesis and flow chemistry can lead to significant process intensification. mdpi.com These methods often result in shorter reaction times, higher yields, and improved safety profiles compared to traditional batch processing. The development of robust and scalable flow processes for the synthesis and derivatization of this compound would be a significant advancement.

Furthermore, the exploration of novel activation modes, such as photoredox catalysis, could unlock new reaction pathways for the functionalization of the pyridine (B92270) ring or the chloromethyl group. These cutting-edge methodologies will be instrumental in fully harnessing the synthetic potential of this versatile chemical compound.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact, as the compound may cause irritation .
  • Ventilation : Use fume hoods due to potential volatile byproducts (e.g., HCl gas during chloromethylation) .
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation .

How can researchers optimize reaction conditions for regioselective modifications of this compound?

Q. Advanced

  • Temperature Modulation : Lower temperatures (−10°C) favor regioselective chloromethylation at the 6-position over competing sites .
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to direct substitutions toward the chloromethyl group while preserving the aldehyde .
  • Solvent Screening : Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity of the chloromethyl group .
    Validate outcomes via HPLC-MS to confirm product purity and regiochemistry .

How can contradictory data on the biological activity of this compound derivatives be reconciled?

Advanced
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) or incubation times .
  • Structural Ambiguity : Impurities in derivatives (e.g., unreacted aldehyde) may skew results. Use HPLC-coupled NMR for structural validation .
  • Target Specificity : Perform molecular docking studies to verify if derivatives interact with intended enzymes (e.g., enoyl-ACP reductase in tuberculosis) versus off-target proteins .

What strategies are effective in designing this compound derivatives for targeted enzyme inhibition?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing chloromethyl with fluoromethyl) and measure inhibition constants (Kᵢ) against target enzymes .
  • Computational Modeling : Use density functional theory (DFT) to predict electronic effects of substituents on binding affinity .
  • Prodrug Design : Convert the aldehyde to a hydrolyzable ester to enhance bioavailability, then monitor activation via LC-MS pharmacokinetic assays .

What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

Q. Advanced

  • NMR Spectroscopy : ¹³C NMR to confirm chloromethyl group attachment; 2D NOESY for spatial configuration analysis .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular formulas of novel derivatives .
  • X-ray Crystallography : Resolve crystal structures to validate regiochemistry and stereochemistry .
  • HPLC-PDA : Monitor reaction progress and quantify byproducts using photodiode array detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.